3-Aminocyclohexanone hydrochloride 3-Aminocyclohexanone hydrochloride
Brand Name: Vulcanchem
CAS No.: 1956309-56-0
VCID: VC8252136
InChI: InChI=1S/C6H11NO.ClH/c7-5-2-1-3-6(8)4-5;/h5H,1-4,7H2;1H
SMILES: C1CC(CC(=O)C1)N.Cl
Molecular Formula: C6H12ClNO
Molecular Weight: 149.62

3-Aminocyclohexanone hydrochloride

CAS No.: 1956309-56-0

Cat. No.: VC8252136

Molecular Formula: C6H12ClNO

Molecular Weight: 149.62

* For research use only. Not for human or veterinary use.

3-Aminocyclohexanone hydrochloride - 1956309-56-0

Specification

CAS No. 1956309-56-0
Molecular Formula C6H12ClNO
Molecular Weight 149.62
IUPAC Name 3-aminocyclohexan-1-one;hydrochloride
Standard InChI InChI=1S/C6H11NO.ClH/c7-5-2-1-3-6(8)4-5;/h5H,1-4,7H2;1H
Standard InChI Key LIOWOXUFDMWURT-UHFFFAOYSA-N
SMILES C1CC(CC(=O)C1)N.Cl
Canonical SMILES C1CC(CC(=O)C1)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a six-membered cyclohexane ring with an amine (-NH₂) group at the third carbon and a ketone (-C=O) group at the first position. Protonation of the amine group by hydrochloric acid yields the hydrochloride salt, enhancing its stability and solubility in polar solvents . Key structural descriptors include:

PropertyValueSource
IUPAC Name3-aminocyclohexan-1-one; hydrochloride
Molecular FormulaC₆H₁₂ClNO
Molecular Weight149.62 g/mol
SMILESC1CC(CC(=O)C1)N.Cl

Physical Characteristics

  • Appearance: White to off-white crystalline powder .

  • Solubility: Highly soluble in water and polar organic solvents such as methanol and ethanol.

  • Storage: Requires storage in a cool, dry environment (<15°C) under inert gas to prevent degradation .

Synthesis and Production

Laboratory-Scale Synthesis

The primary synthesis route involves reductive amination of 1,3-cyclohexanedione:

  • Reductive Amination: Reacting 1,3-cyclohexanedione with ammonia or a primary amine in the presence of a reducing agent (e.g., sodium borohydride or hydrogen gas with a palladium catalyst) yields 3-aminocyclohexanone.

  • Salt Formation: Treatment with hydrochloric acid converts the free base into its hydrochloride salt, improving crystallinity and stability .

Industrial-Scale Production

Industrial methods utilize continuous flow reactors to optimize yield and purity. Key advantages include:

  • Precise control of temperature and pressure.

  • Reduced environmental impact through efficient reagent use.

  • Scalability for high-volume production, with reported yields exceeding 80% .

Applications in Pharmaceutical and Organic Chemistry

Synthetic Intermediate

The compound serves as a precursor in asymmetric synthesis and chiral resolution processes. Examples include:

  • Chiral Building Blocks: Used to synthesize enantiomerically pure pharmaceuticals, such as antidepressants and anticonvulsants .

  • Heterocyclic Compounds: Facilitates the production of pyrrolidines and piperidines via cyclization reactions .

Recent Advancements and Research Directions

Asymmetric Synthesis Innovations

Recent patents (e.g., CN112574046A) highlight novel catalytic methods for producing enantiomerically enriched derivatives. For example:

  • Chiral Catalysts: Palladium-based catalysts achieve >90% enantiomeric excess in hydrogenation steps .

  • Enzymatic Resolution: Lipase-mediated acetylation selectively isolates desired stereoisomers .

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